molecular formula C5H6FNO2 B8032382 2-Fluoropyridin-3-OL hydrate

2-Fluoropyridin-3-OL hydrate

Cat. No.: B8032382
M. Wt: 131.10 g/mol
InChI Key: KPVKBGMOSJWEQA-UHFFFAOYSA-N
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Description

2-Fluoropyridin-3-OL hydrate is a fluorinated pyridine derivative characterized by a hydroxyl group at position 3 and a fluorine atom at position 2 of the pyridine ring, with additional water molecules forming a hydrate structure. The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxyl group contributes to hydrogen bonding and acidity . The hydrate form likely improves aqueous solubility compared to the anhydrous form, though this may vary with environmental conditions such as temperature and humidity.

Properties

IUPAC Name

2-fluoropyridin-3-ol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FNO.H2O/c6-5-4(8)2-1-3-7-5;/h1-3,8H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVKBGMOSJWEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoropyridin-3-OL hydrate typically involves the fluorination of pyridine derivatives. One common method is the diazotization of 2-amino-3-hydroxypyridine followed by fluorination. This process involves the reaction of 2-amino-3-hydroxypyridine with sodium nitrite in the presence of hydrofluoric acid to introduce the fluorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced fluorinating agents and catalysts can improve the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoropyridin-3-OL hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neurological Disorders

Recent studies have indicated that 2-Fluoropyridin-3-OL hydrate acts as a selective modulator of NMDA receptors, particularly NR1/NR2B subtypes. This modulation is crucial in treating neurological disorders such as:

  • Parkinson's Disease
  • Huntington's Disease
  • Multiple Sclerosis

A patent application highlighted the compound's potential in developing therapies for these conditions by influencing neurotransmitter activity and brain function .

Antidepressant Properties

Research has also suggested that this compound may possess antidepressant-like effects. It is believed to interact with neurotransmitter systems involved in mood regulation. The modulation of serotonin and norepinephrine pathways could provide therapeutic benefits for conditions like:

  • Depression
  • Bipolar Disorder

The compound's ability to cross the blood-brain barrier enhances its efficacy as a potential antidepressant .

Synthesis of Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique fluorine substitution allows for the development of compounds with enhanced biological activity. For example, it can be used to synthesize:

  • Antiviral agents
  • Anticancer drugs

The versatility of this compound in synthetic pathways underscores its importance in drug development .

Case Study 1: Neurological Modulation

A study published in a peer-reviewed journal explored the effects of this compound on animal models of Parkinson's disease. The results demonstrated significant improvements in motor function and neuroprotection, indicating its potential as a therapeutic agent .

Case Study 2: Antidepressant Effects

In another investigation, researchers assessed the antidepressant properties of the compound using behavioral tests in rodent models. The findings suggested that treatment with this compound resulted in reduced depressive-like behaviors, supporting its use in developing new antidepressants .

Mechanism of Action

The mechanism of action of 2-Fluoropyridin-3-OL hydrate is largely dependent on its functional groups. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. These properties make it a versatile compound for various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, molecular features, and inferred properties based on structural analogs listed in the evidence (Table 1). Key compounds include halogenated pyridinols with varying substituents and positions.

Table 1: Structural and Inferred Property Comparison of 2-Fluoropyridin-3-OL Hydrate and Analogous Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Inferred Properties References
This compound F (2), OH (3), H2O C5H5FNO·xH2O ~113.1 (anhydrous) + x·18 Enhanced aqueous solubility due to hydrate; moderate acidity from OH; fluorine reduces pyridine nitrogen basicity.
2-Chloro-5-fluoropyridin-3-ol Cl (2), F (5), OH (3) C5H3ClFNO 147.54 Higher acidity of OH due to strong electron-withdrawing Cl; potential reactivity in substitution reactions.
5-Fluoro-3-iodopyridin-2-ol F (5), I (3), OH (2) C5H3FINO 213.99 Heavy iodine atom increases molecular weight; may participate in halogen-bonding interactions.
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol F (5), OH (2), C3H6OH (3) C8H10FNO2 171.17 Extended alkyl chain enhances hydrophobicity; additional hydroxyl group increases polarity.

Key Observations:

Substituent Position and Electronic Effects: Fluorine at position 2 (as in 2-Fluoropyridin-3-OL) exerts an electron-withdrawing inductive effect, reducing the basicity of the pyridine nitrogen compared to non-fluorinated analogs. In contrast, chlorine at position 2 (2-Chloro-5-fluoropyridin-3-ol) further increases the acidity of the hydroxyl group due to its stronger electron-withdrawing nature .

Hydrate vs. Anhydrous Forms :

  • The hydrate form of 2-Fluoropyridin-3-OL likely exhibits higher aqueous solubility than its anhydrous counterpart, though stability may depend on storage conditions (e.g., dehydration at elevated temperatures). Similar behavior is observed in other pharmaceutical hydrates.

Functional Group Diversity :

  • Compounds with alkyl chains (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) demonstrate increased hydrophobicity, which may enhance membrane permeability in biological systems .

Biological Activity

2-Fluoropyridin-3-OL hydrate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a hydroxyl group and a fluorine atom on the pyridine ring, may interact with various biological targets, influencing pathways relevant to disease treatment and prevention.

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C5H5FN2O
  • Molecular Weight : 130.10 g/mol
  • IUPAC Name : 2-fluoropyridin-3-ol

This compound is soluble in water, which enhances its bioavailability for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the fluorine atom can enhance lipophilicity and modify the compound's reactivity.

Key Mechanisms:

  • Enzyme Inhibition : Studies indicate that 2-Fluoropyridin-3-OL can inhibit enzymes involved in metabolic pathways, such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells.
  • Antiviral Activity : Research has shown that similar pyridine derivatives exhibit antiviral properties by disrupting viral replication processes.

Biological Activity Data

A summary of key biological activities associated with this compound is presented in Table 1.

Biological Activity Effect Reference
Enzyme Inhibition (DHODH)IC50 = 5.9 µM
Antiviral EffectpMIC50 = 6.2
Cytotoxicity on Cancer CellsIC50 = 10 µM
Anti-inflammatory PropertiesSignificant reduction in TNF-alpha levels

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Antiviral Studies : A series of experiments demonstrated that modifications on the pyridine ring significantly influence antiviral activity. For instance, compounds with additional methyl groups at position 5 showed enhanced efficacy against viral infections compared to their non-substituted counterparts .
  • Anti-inflammatory Research : In vivo studies revealed that derivatives of pyridinols exhibited anti-inflammatory effects comparable to established medications like dexamethasone. This suggests that this compound could be a candidate for further development as an anti-inflammatory agent .

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